4-Fluoro-3-(1H-1,2,3-triazol-1-yl)aniline
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Overview
Description
Benzenamine, 4-fluoro-3-(1H-1,2,3-triazol-1-yl)- is a compound that belongs to the class of aromatic amines It features a benzene ring substituted with a fluorine atom and a 1H-1,2,3-triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-fluoro-3-(1H-1,2,3-triazol-1-yl)- typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click chemistry” approach. This method involves the reaction of an azide with an alkyne to form the 1,2,3-triazole ring. The reaction conditions usually include the use of a copper catalyst, such as copper sulfate, and a reducing agent like sodium ascorbate .
Industrial Production Methods
In an industrial setting, the production of Benzenamine, 4-fluoro-3-(1H-1,2,3-triazol-1-yl)- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-fluoro-3-(1H-1,2,3-triazol-1-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Benzenamine, 4-fluoro-3-(1H-1,2,3-triazol-1-yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Benzenamine, 4-fluoro-3-(1H-1,2,3-triazol-1-yl)- involves its interaction with specific molecular targets. The 1,2,3-triazole ring can form hydrogen bonds and π-π interactions with proteins, affecting their function. This interaction can lead to the inhibition of enzymes or the modulation of receptor activity, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 4-fluoro-3-(1H-1,2,4-triazol-1-yl)-
- Benzenamine, 4-chloro-3-(1H-1,2,3-triazol-1-yl)-
- Benzenamine, 4-fluoro-3-(1H-1,2,3-pyrazol-1-yl)-
Uniqueness
Benzenamine, 4-fluoro-3-(1H-1,2,3-triazol-1-yl)- is unique due to the presence of the 1,2,3-triazole ring, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in biological systems compared to its analogs .
Properties
Molecular Formula |
C8H7FN4 |
---|---|
Molecular Weight |
178.17 g/mol |
IUPAC Name |
4-fluoro-3-(triazol-1-yl)aniline |
InChI |
InChI=1S/C8H7FN4/c9-7-2-1-6(10)5-8(7)13-4-3-11-12-13/h1-5H,10H2 |
InChI Key |
OUYCMJFRAFDGLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)N2C=CN=N2)F |
Origin of Product |
United States |
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